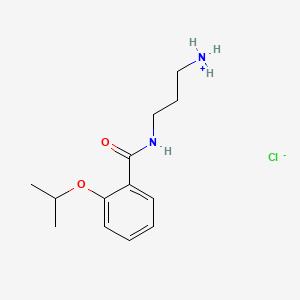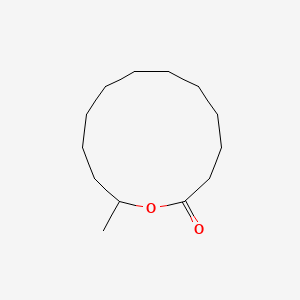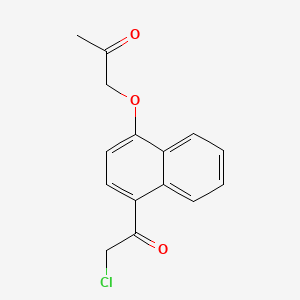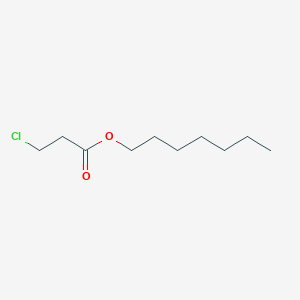![molecular formula C7H14N2O2S2 B14454022 ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid CAS No. 74518-60-8](/img/structure/B14454022.png)
({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid: is an organic compound with a complex structure that includes a dimethylamino group, a carbamothioyl group, and a sulfanyl group attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 2-(dimethylamino)ethylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, potentially converting it to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine: In medicine, this compound has potential applications as a drug precursor or as a component in drug delivery systems. Its ability to interact with biological molecules makes it a candidate for therapeutic research.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)propionic acid: Similar structure but with a propionic acid backbone.
({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)butyric acid: Similar structure but with a butyric acid backbone.
Uniqueness: The uniqueness of ({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid lies in its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly useful in applications where precise chemical modifications are required.
Propriétés
Numéro CAS |
74518-60-8 |
|---|---|
Formule moléculaire |
C7H14N2O2S2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethylcarbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C7H14N2O2S2/c1-9(2)4-3-8-7(12)13-5-6(10)11/h3-5H2,1-2H3,(H,8,12)(H,10,11) |
Clé InChI |
AAZGVNHOFKKLJO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=S)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)

